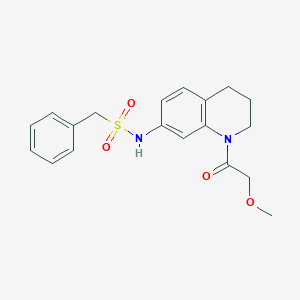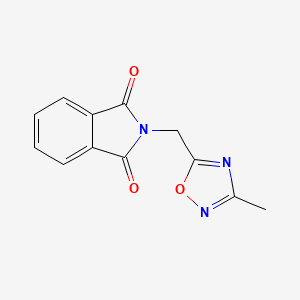
N-(1-(2-メトキシアセチル)-1,2,3,4-テトラヒドロキノリン-7-イル)-1-フェニルメタンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The quinoline core undergoes acylation with methoxyacetic acid or its derivatives in the presence of activating agents like thionyl chloride or acetic anhydride.
Attachment of the Phenylmethanesulfonamide Group:
The final step involves sulfonation, where the acylated quinoline derivative reacts with phenylmethanesulfonyl chloride under basic conditions, typically using pyridine or triethylamine.
Industrial Production Methods
While the laboratory synthesis involves sequential steps, industrial production may utilize more efficient routes, such as flow chemistry or one-pot reactions, to scale up the process and reduce time and costs.
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, often at the methoxyacetyl group or the tetrahydroquinoline ring.
Reduction: Reduction can occur at the nitro or carbonyl functional groups if present as intermediates.
Substitution: Nucleophilic and electrophilic substitution reactions can occur primarily at the aromatic ring of the quinoline core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, sulfonation reagents, and alkylating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated, sulfonated, or alkylated derivatives.
科学的研究の応用
Chemistry: The compound is used as a precursor for synthesizing more complex molecules and as a catalyst in organic reactions due to its unique structure.
Biology: It's investigated for its potential antimicrobial and antiproliferative activities, given its quinoline core's relevance in such applications.
Medicine: The compound is explored for its therapeutic potential in treating diseases such as malaria, due to structural similarities with established antimalarial agents.
Industry: It is used in material science for producing polymers and dyes, benefiting from its robust chemical properties.
作用機序
The mechanism by which N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide exerts its effects is complex. It involves interacting with molecular targets such as enzymes or receptors, often disrupting essential biological pathways. The methoxyacetyl moiety may enhance cell membrane permeability, while the quinoline core interferes with nucleic acid synthesis or protein function.
類似化合物との比較
Compared to other tetrahydroquinoline derivatives, this compound is unique due to its phenylmethanesulfonamide group, which may confer specific biological activities not seen in simpler analogs.
Similar Compounds
Tetrahydroquinoline: Lacks the methoxyacetyl and sulfonamide groups.
Quinoline: The parent compound without tetrahydro or substituent modifications.
Methoxyacetic Acid Derivatives: Lacks the quinoline core and sulfonamide group.
特性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-13-19(22)21-11-5-8-16-9-10-17(12-18(16)21)20-26(23,24)14-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,20H,5,8,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPZHTSEFUMGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2481492.png)



![1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2481500.png)


![1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2481507.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2481508.png)
![3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2481509.png)

![N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2481512.png)

